Ziprasidone D8 is a deuterium-labeled version of Ziprasidone . Ziprasidone, sold under the brand name Geodon among others, is an atypical antipsychotic used to treat schizophrenia and bipolar disorder . It may be used by mouth and by injection into a muscle .
Ziprasidone D8 has a molecular weight of 420.98 and a molecular formula of C21H13D8ClN4OS . It is a potent antipsychotic, antagonizing 5-HT and dopamine receptors .
Ziprasidone D8 is a solid substance . It is intended for use as an internal standard for the quantification of Ziprasidone by GC- or LC-MS .
Ziprasidone D8 is classified as an atypical antipsychotic agent. It functions primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. The compound is synthesized through various methods that focus on improving its efficacy and reducing side effects associated with traditional antipsychotics .
The synthesis of ziprasidone D8 involves several steps, utilizing readily available raw materials to facilitate industrial production. One notable method includes the reaction of 2,5-dichlorotoluene with N,N-dimethyldimethoxymethylamine to form an intermediate, which is then converted into an acetal compound. This compound undergoes further reactions including decarboxylation and cyclization to yield ziprasidone .
Ziprasidone D8 has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 457.45 g/mol . The presence of deuterium in the structure can influence the compound's physical properties, such as solubility and stability.
The structural representation includes multiple functional groups that contribute to its pharmacological activity, particularly the piperazine moiety which is crucial for receptor binding .
The chemical reactions involved in synthesizing ziprasidone D8 include:
These reactions are monitored using High-Performance Liquid Chromatography (HPLC) to ensure completion and purity of the final product .
The mechanism of action for ziprasidone D8 is primarily linked to its antagonistic effects on dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps modulate neurotransmitter levels in the brain, contributing to its effectiveness in treating psychotic disorders. Although the exact mechanisms remain partially understood, it is believed that this combination leads to reduced symptoms of schizophrenia and mood stabilization in bipolar disorder .
Ziprasidone D8 is utilized primarily in pharmacological research, particularly in studying its effects on psychotic disorders. Its deuterated form allows for more precise pharmacokinetic studies due to improved tracking capabilities in biological systems. Additionally, it serves as a reference standard in toxicology testing, enabling accurate quantification during clinical assessments .
Research continues into its formulation as nanoparticles or phospholipid complexes to enhance bioavailability and therapeutic efficacy while minimizing side effects associated with conventional formulations .
Ziprasidone D8 (CAS 1126745-58-1) is a deuterium-labeled analog of the atypical antipsychotic ziprasidone. Its molecular formula is C₂₁H₁₃D₈ClN₄OS, with a molecular weight of 420.98 g/mol, reflecting an 8 Da increase over the native compound due to deuterium substitution [1] [5] [7]. The deuterium atoms replace eight hydrogen atoms at metabolically stable aliphatic positions within the piperazine ring, specifically at the 2,2,3,3,5,5,6,6-octadeuteropiperazinyl moiety [1] [8]. This strategic labeling preserves the compound’s chemical reactivity while creating a distinct mass signature for analytical detection.
The IUPAC name, 5-(2-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)ethyl)-6-chloroindolin-2-one, precisely defines deuterium placement [1]. Synthetic approaches utilize hydrogen-deuterium exchange under controlled conditions, with quality control via LC-MS confirming >98% isotopic enrichment and minimal batch-to-batch variability (<2% RSD) [7] [8].
Table 1: Isotopic Characteristics of Ziprasidone D8
Property | Native Ziprasidone | Ziprasidone D8 |
---|---|---|
Molecular Formula | C₂₁H₂₁ClN₄OS | C₂₁H₁₃D₈ClN₄OS |
Molecular Weight (g/mol) | 412.93 | 420.98 |
Mass Shift (Da) | - | +8.05 |
Key Deuterium Positions | - | Piperazine ring (8×H) |
Deuterium labeling creates a distinct mass spectrometric signature without altering biochemical behavior. The 4.8 Da mass difference between native ziprasidone (m/z 413) and Ziprasidone D8 (m/z 421) enables unambiguous quantification via LC-MS/MS transitions (e.g., 421→194 m/z) [4] [8]. This serves two critical functions in pharmaceutical research:
Table 2: Analytical Performance Using Ziprasidone D8
Matrix | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
---|---|---|---|---|
Plasma | 1–500 | 0.3 | 1.0 | 92.4 ± 3.1 |
Urine | 5–1000 | 1.5 | 5.0 | 88.7 ± 4.2 |
Brain Tissue | 0.5–200 | 0.15 | 0.5 | 85.2 ± 5.8 |
The evolution of deuterated antipsychotics parallels advances in psychopharmacology and analytical technology. Key milestones include:
Table 3: Historical Milestones in Antipsychotic Development
Era | Key Development | Impact on Deuterated Standards |
---|---|---|
1950s–1960s | First-generation antipsychotics (e.g., chlorpromazine) | Created need for basic metabolite studies |
1970s–1980s | Advent of LC-MS technology | Enabled detection of isotopic mass shifts |
1990s–Present | Atypical antipsychotics (e.g., clozapine, ziprasidone) | Drove demand for targeted metabolite ID |
Deuterated analogs like Ziprasidone D8 now address modern challenges: elucidating interindividual variability in drug metabolism (e.g., 2.3-fold differences in hydroxy-ziprasidone exposure) and correlating metabolites with clinical effects (e.g., QTc prolongation) [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7